molecular formula C17H14O6S B3049482 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 208446-31-5

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No. B3049482
CAS RN: 208446-31-5
M. Wt: 346.4 g/mol
InChI Key: JDTDPCSGZOVMMK-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate, also known as coumarin-7-methanesulfonate, is a synthetic compound that belongs to the coumarin family. Coumarin derivatives have been extensively studied for their various biological and pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis Techniques

Efficient synthesis techniques for related compounds to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate have been developed. For example, a microwave-assisted, methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) has been achieved, demonstrating high yield, short reaction time, low energy consumption, and convenient work-up (Qi et al., 2014).

Antibacterial Effects

Compounds structurally similar to this compound have shown notable antibacterial properties. Research on synthesized derivatives of 4-hydroxy-chromen-2-one has revealed significant bacteriostatic and bactericidal activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Crystal Structure Analysis

The crystal structure of related compounds like the triethylammonium salt of a derivative of dicoumarol provides insights into the molecular structure and charge-assisted hydrogen bonds in these compounds, which may be relevant to this compound (Ikram et al., 2018).

Hydrolysis Studies

Selective hydrolysis of methanesulfonate esters is a critical process in the synthesis of various compounds, including those related to this compound. Studies have shown the pH-dependence and efficiency of such hydrolysis processes (Chan et al., 2008).

Application in Cancer Therapy

Certain derivatives of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate have been evaluated for their cytotoxicity against cancer cell lines, like the breast cancer cell line MCF-7, showing promising results in apoptosis-inducing activity and potential as steroid sulfatase inhibitors (Javadi et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate are carbonic anhydrase (CA) isoforms . These include four α-CA isozymes, namely hCA I, hCA II, hCA IV, and hCA VI . Carbonic anhydrases are metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

The compound interacts with its targets through a process known as sulfatase activity . This involves the hydrolysis of the original sulfonate esters to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway, which is involved in the maintenance of pH homeostasis . By inhibiting the carbonic anhydrase enzymes, the compound disrupts this pathway, potentially leading to changes in cellular pH levels .

Pharmacokinetics

It is known that the compound is hydrolyzed effectively to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes

Result of Action

The primary result of the compound’s action is the inhibition of carbonic anhydrase enzymes . This can lead to changes in cellular pH levels, potentially affecting various physiological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sulfatase activity Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy

Biochemical Analysis

Biochemical Properties

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular responses. Additionally, it can influence the transcriptional activity of specific genes by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic function. At higher doses, it may induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, as well as those involved in the synthesis and degradation of key metabolites. These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy balance and redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its efficacy, as they determine the concentration and availability of the compound at its target sites.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus may impact gene expression and cellular responses to stress .

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-15-6-4-3-5-12(15)14-10-22-16-9-11(23-24(2,19)20)7-8-13(16)17(14)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTDPCSGZOVMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364412
Record name 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208446-31-5
Record name 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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